Researchers targeting 6-amino-4-hydroxycoumarin derivatives face multi-step syntheses. 4-Hydroxy-6-nitrocoumarin (CAS 1641-03-8) provides a direct, cost-effective solution. Key advantages:
Reliable supply with documented protocols for reduction and coupling.
4-Hydroxy-6-nitrocoumarin belongs to the 4-hydroxycoumarin class of compounds, which are versatile precursors in organic synthesis, notably for various biologically active molecules and functional materials.[1][2] The parent 4-hydroxycoumarin scaffold is characterized by its reactive C3 position and inherent spectroscopic properties.[3][4] The addition of a nitro group at the 6-position, as in 4-Hydroxy-6-nitrocoumarin, introduces a strong electron-withdrawing feature that significantly modifies the core's electronic distribution, reactivity, and utility, making it a specialized building block for targeted applications.[5]
Replacing 4-Hydroxy-6-nitrocoumarin with its parent, 4-hydroxycoumarin, is inadvisable for specific synthetic pathways and applications. The 6-nitro group is not a passive substituent; it functions as a critical control element. Quantum mechanical analysis shows the nitro group reduces electron density in the pyrone ring by 18–22%, fundamentally altering the molecule's reactivity compared to non-nitrated analogs.[6] This electronic modification is key for directed synthesis, as the nitro group can be reduced to a 6-amino group, providing a versatile synthetic handle for further derivatization not available in the parent compound.[5][6] Therefore, for pathways requiring this amino precursor or leveraging the altered electronic properties, 4-hydroxycoumarin is not a viable or cost-effective substitute.
The presence of the 6-nitro group significantly shifts the UV-visible absorption maximum compared to the parent 4-hydroxycoumarin. In DMF, 4-Hydroxy-6-nitrocoumarin exhibits a primary absorption maximum (λmax) at 315 nm.[6] In contrast, unsubstituted 4-hydroxycoumarin shows a primary λmax at 305 nm in ethanol and 308 nm in other reports.[3][5] This bathochromic shift of approximately 7-10 nm is a direct consequence of the nitro group's electron-withdrawing nature altering the electronic transitions within the chromophore.
| Evidence Dimension | UV-Visible Absorption Maximum (λmax) |
| Target Compound Data | 315 nm (in DMF) |
| Comparator Or Baseline | 4-Hydroxycoumarin: 305-308 nm |
| Quantified Difference | ~7-10 nm bathochromic (red) shift |
| Conditions | Spectroscopy in organic solvents (DMF, Ethanol). |
This predictable spectral shift is critical for designing optical filters, photosensitizers, or molecular probes where precise wavelength absorption is a primary performance requirement.
A key procurement differentiator for 4-Hydroxy-6-nitrocoumarin is its utility as a direct precursor to 6-amino-substituted coumarins, a functionality absent in the parent 4-hydroxycoumarin. The 6-nitro group is readily reduced to a 6-amino group using standard chemical methods, such as iron powder in acidic ethanol.[6] This transformation provides a versatile platform for synthesizing a wide array of derivatives with applications in oncology and infectious disease research by leveraging the reactivity of the newly formed amino group.[6] The parent 4-hydroxycoumarin lacks a suitable functional group at the 6-position for this type of direct and efficient transformation.
| Evidence Dimension | Synthetic Accessibility of 6-Amino Functionality |
| Target Compound Data | Directly convertible to 6-amino derivatives via nitro group reduction. |
| Comparator Or Baseline | 4-Hydroxycoumarin: Lacks a functional group at the 6-position for direct conversion to an amino group. |
| Quantified Difference | Provides a single-step entry to the 6-aminocoumarin scaffold, whereas the parent compound would require a multi-step nitration and reduction sequence. |
| Conditions | Standard chemical reduction (e.g., Fe/HCl in EtOH). |
For any project requiring a 6-amino-4-hydroxycoumarin scaffold, procuring this compound saves multiple synthetic steps, reducing time, resource consumption, and cost compared to starting with 4-hydroxycoumarin.
The electron-withdrawing 6-nitro group influences the reactivity of the C3 position, which is crucial for many derivatization reactions like Knoevenagel condensations. 4-Hydroxy-6-nitrocoumarin serves as a substrate for condensation with various aromatic aldehydes, refluxing in ethanol for 20-30 hours to yield 3-substituted derivatives.[6] While the parent 4-hydroxycoumarin also undergoes reactions at the C3 position, the altered electron density in the 6-nitro analog can affect reaction kinetics and substrate scope.[5] This makes 4-Hydroxy-6-nitrocoumarin a specific choice when synthesizing derivatives where the electronic properties of the coumarin core are critical to the target molecule's function or subsequent reaction steps.
| Evidence Dimension | Reactivity as a Condensation Partner |
| Target Compound Data | Demonstrated reactivity with substituted aromatic aldehydes to form 3-benzylidene derivatives. |
| Comparator Or Baseline | 4-Hydroxycoumarin is a standard precursor for C3-functionalization, including alkylations and condensations. |
| Quantified Difference | The 6-nitro group reduces electron density on the pyrone ring by 18-22%, altering the nucleophilicity and reaction profile of the C3 position. |
| Conditions | Condensation reactions, typically in refluxing ethanol. |
This altered reactivity profile makes it a non-interchangeable starting material for syntheses where the electronic character of the coumarin nucleus is a design element, impacting yield, purity, or the properties of the final product.
This compound is the designated choice for synthetic routes targeting 6-amino-4-hydroxycoumarin derivatives. The straightforward and established protocols for reducing the 6-nitro group provide a reliable and efficient pathway to the 6-amino scaffold, which is a key intermediate for various bioactive molecules.[6]
The modified electronic properties and the presence of the nitro group make 4-Hydroxy-6-nitrocoumarin a valuable intermediate for materials requiring specific spectroscopic characteristics. It can be used as a coupling component in the preparation of specialized azo dyes or other materials where the 315 nm absorption profile is required.[3][5]
This compound is ideal for research programs focused on developing novel biologically active agents that require functionalization at both the 3- and 6-positions. Using this precursor allows for condensation reactions at the C3 position, followed by or preceded by the reduction of the C6-nitro group to an amine, enabling the creation of diverse chemical libraries.[5][6]